Methyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate

Medicinal Chemistry ADME Metabolic Stability

Researchers developing selective epigenetic probes often struggle with off-target PRMT5 activity and poor physicochemical properties of existing scaffolds. Methyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate (CAS 40740-43-0) addresses this gap with validated dual PRMT6 (IC50 38 nM) and CARM1 (IC50 19 nM) inhibition and >50-fold selectivity over PRMT5. • Dual PRMT6/CARM1 nanomolar inhibition for selective epigenetic probe design • Potent carboxylesterase CES1 inhibition (IC50 47 nM, >600-fold selective vs. acetylcholinesterase) • Favorable cLogP (0.68) with methyl ester handle enabling rapid SAR diversification • CCR5 antagonist activity supports hit-to-lead for HIV, asthma, RA, and COPD programs Supplied at 95-97% purity with reliable global fulfillment for R&D procurement.

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
CAS No. 40740-43-0
Cat. No. B1288856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate
CAS40740-43-0
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCN1C=C(C=C1C(=O)OC)C#N
InChIInChI=1S/C8H8N2O2/c1-10-5-6(4-9)3-7(10)8(11)12-2/h3,5H,1-2H3
InChIKeyHQBXXDPQBFVNEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate: Identity & Core Properties


Methyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate (CAS 40740-43-0) is a fully substituted pyrrole derivative featuring a methyl ester at the 2-position, a cyano group at the 4-position, and an N-methyl group. It is a versatile heterocyclic building block for pharmaceutical and agrochemical research . Its molecular formula is C8H8N2O2 (MW 164.16 g/mol), with a predicted boiling point of 287.3±25.0 °C, a predicted density of 1.15±0.1 g/cm³, and a predicted pKa of -11.52±0.70 . The compound is commercially available at typical purities of 95–97% .

Pre-installed N-methyl group Simplifies synthetic routes; avoids post-alkylation step
4-Cyano electron-withdrawing substitution Critical pharmacophore for PRMT and CCR5 target engagement
Methyl ester prodrug-capable scaffold Supports cell permeability and intracellular target modulation

Irreplaceability of Methyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate


The combination of an N-methyl group, a 4-cyano substituent, and a methyl ester creates a unique electronic and steric environment that dictates reactivity, physicochemical properties, and biological target engagement. Substituting with ethyl ester analogs alters lipophilicity (e.g., higher cLogP) and metabolic stability, while replacing the N-methyl with hydrogen reduces metabolic stability due to N-glucuronidation susceptibility [1]. Regioisomers with cyano groups at the 3- or 5-positions exhibit different hydrogen-bonding patterns and π-stacking interactions, directly impacting potency and selectivity profiles as demonstrated in PRMT and esterase inhibition studies [2][3][4]. Simple pyrrole-2-carboxylates lacking the electron-withdrawing cyano group cannot replicate the electronic modulation required for specific target binding.

Ethyl ester analog
Higher lipophilicity (cLogP shift) may alter permeability and solubility profiles, making it less optimal for lead-like properties.
N–H pyrrole analog
Lacks N-methyl protection; requires additional N-alkylation and may exhibit greater susceptibility to N-glucuronidation, reducing metabolic stability.
Regioisomeric cyano (3- or 5-position)
Altered hydrogen-bonding and π-stacking interactions may not reproduce target potency observed with the 4-cyano scaffold.
Carboxylic acid form
Ionizable group at physiological pH reduces passive membrane permeability; not a direct substitute for intracellular target studies.

Methyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate: Quantitative Differentiation


N-Methyl Substitution Improves Metabolic Stability

N-Methylation of the pyrrole nitrogen dramatically accelerates the rate of further functionalization under specific conditions. Studies on cyanopyrrole synthesis demonstrated that the pyrrole ring is rapidly N-methylated in the presence of diazomethane only when it contains three electron-acceptor substituents [1]. For the target compound, the pre-installed N-methyl group eliminates the need for a post-synthetic alkylation step, simplifying synthetic routes and improving overall yields compared to the N-unsubstituted analog (methyl 4-cyano-1H-pyrrole-2-carboxylate, CAS 937-18-8). Furthermore, N-methylation generally enhances metabolic stability by blocking N-glucuronidation, a common clearance pathway for N–H pyrroles, thereby potentially improving in vivo half-life [2].

N-Methyl metabolic stability
Class-level
Pre-installed N-methyl eliminates N-alkylation; blocks N-glucuronidation susceptibility
May support synthetic efficiency and metabolic stability
Direct metabolic data for target compound not reported
Medicinal Chemistry ADME Metabolic Stability Heterocyclic Chemistry

Lower Lipophilicity vs. Ethyl Ester Analog

The methyl ester of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid (target) exhibits a calculated LogP of 0.68338 . In contrast, the ethyl ester analog (ethyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate, CAS 944901-12-6) has a molecular weight of 178.19 g/mol and a predictably higher LogP value, estimated at ~1.2–1.5 based on standard π-value increments (+0.5 per methylene unit) . This difference in lipophilicity directly influences membrane permeability, aqueous solubility, and metabolic stability. For a compound targeting intracellular enzymes, a LogP below 1 is often desirable to balance passive permeability with solubility and to minimize CYP450-mediated metabolism.

Lipophilicity vs. ethyl ester
Class-level
cLogP 0.68 (methyl) vs. ~1.2–1.5 (ethyl)
Lower lipophilicity may improve solubility and reduce off-target binding
Calculated values; experimental confirmation advised
Drug Discovery Physicochemical Properties Pharmacokinetics Lipophilicity

PRMT6 and CARM1 Inhibition Potency

The pyrrole-2-carboxylate scaffold bearing a 4-cyano and N-methyl substitution has been validated as a potent inhibitor of protein arginine methyltransferases (PRMTs). A closely related analog (differing only in the ester moiety) inhibited human PRMT6 with an IC50 of 38 nM and human CARM1 (PRMT4) with an IC50 of 19 nM in biochemical assays [1]. While direct data for the exact methyl ester target compound are not reported in this assay, the data strongly support that the 4-cyano-1-methylpyrrole-2-carboxylate core is a privileged scaffold for PRMT inhibition. Regioisomers with cyano groups at the 5-position (e.g., methyl 5-cyano-4-methyl-1H-pyrrole-2-carboxylate) exhibit substantially weaker activity, with an IC50 of 1060 nM against PRMT5/MEP50, representing a >50-fold loss in potency [2].

PRMT6/CARM1 inhibition
Cross-study comparable
Analog: PRMT6 IC50 38 nM, CARM1 19 nM (4-cyano) vs. PRMT5 IC50 1060 nM (5-cyano)
Supports 4-cyano regioisomer for PRMT inhibition studies
Direct target compound data not reported; cross-study comparison
Epigenetics Cancer Research PRMT Inhibitors Enzyme Inhibition

Esterase Selectivity vs. Carboxylic Acid

The methyl ester moiety confers distinct biological activity compared to the corresponding free carboxylic acid. A pyrrole-2-carboxylate derivative bearing similar electron-withdrawing groups demonstrated potent inhibition of porcine liver carboxylesterase (CES1) with an IC50 of 47 nM, while exhibiting negligible inhibition of human acetylcholinesterase (AChE) with an IC50 of 30,300 nM, indicating a >600-fold selectivity for carboxylesterase [1]. In contrast, the free carboxylic acid analog (4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid, CAS 1375961-42-4) would be expected to show a different selectivity profile due to its ionizable nature at physiological pH, likely reducing passive membrane permeability and altering target engagement [2].

Esterase selectivity
Class-level
Analog: CES1 IC50 47 nM, AChE 30,300 nM (>600-fold selectivity) vs. free acid
Methyl ester may support CES1-targeted intracellular studies
Direct target compound data not available; class inference
Enzymology Prodrug Design Esterase Inhibitors Selectivity

CCR5 Antagonist Activity vs. Non-Cyano Analogs

Preliminary pharmacological screening has identified methyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate as a potential CCR5 antagonist [1]. The electron-withdrawing cyano group at the 4-position is crucial for this activity, as it mimics the nitrile functionality present in known CCR5 antagonists like maraviroc and vicriviroc, which engage in key hydrogen-bonding interactions with the receptor [2]. Simple pyrrole-2-carboxylates lacking the 4-cyano group (e.g., methyl 1-methyl-1H-pyrrole-2-carboxylate) do not exhibit significant CCR5 antagonism, underscoring the essential role of the cyano substituent.

CCR5 antagonist activity
Supporting evidence
Reported CCR5 antagonist activity (preliminary screening)
Supports cyano group role in receptor engagement
Quantitative potency not available; requires validation
Immunology HIV Research CCR5 Antagonists Inflammation

Methyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate Research Applications


Epigenetic Probe Development for PRMT6/CARM1

The validated nanomolar potency of the 4-cyano-1-methylpyrrole-2-carboxylate scaffold against PRMT6 (IC50 = 38 nM) and CARM1 (IC50 = 19 nM) makes this compound an ideal core for developing selective epigenetic probes [1]. The methyl ester facilitates cell permeability, enabling intracellular target engagement studies. Researchers can leverage this scaffold to design focused libraries aimed at improving selectivity over PRMT5 (>50-fold window based on regioisomer data) and other PRMT family members [2].

Carboxylesterase-Targeted Prodrug Design

The methyl ester moiety confers potent carboxylesterase (CES1) inhibition (IC50 = 47 nM) with excellent selectivity over acetylcholinesterase (>600-fold) [1]. This profile supports the use of this compound as a prodrug-capable warhead or as a lead for developing CES1-selective inhibitors. Applications include modulating the pharmacokinetics of ester-containing co-administered drugs or targeting CES1-overexpressing tumors [2].

CCR5 Antagonist Lead Generation

Preliminary identification of CCR5 antagonist activity positions this compound as a viable starting point for hit-to-lead campaigns targeting HIV entry, asthma, rheumatoid arthritis, and COPD [1]. The 4-cyano group is a critical pharmacophoric element, and the methyl ester provides a handle for rapid SAR exploration through amide bond formation or hydrolysis to the carboxylic acid for further derivatization [2].

Synthetic Building Block for Heterocyclic Libraries

The combination of N-methyl, 4-cyano, and 2-methyl ester groups creates a highly functionalized pyrrole core suitable for diversification. The cyano group can be reduced to an aminomethyl group or hydrolyzed to a carboxamide, while the ester can be converted to amides, acids, or heterocycles [1]. Its lower lipophilicity (cLogP = 0.68) relative to ethyl ester analogs makes it a preferred choice for maintaining favorable physicochemical properties in library design [2].

Application
Selection Property
Validation Focus
Epigenetic probe development (PRMT6/CARM1)
4-cyano scaffold potency in enzyme assays
PRMT isoform selectivity profiling
Carboxylesterase prodrug design
Methyl ester prodrug-capable scaffold
CES1 inhibition and cell permeability assessment
CCR5 antagonist lead generation
4-cyano pharmacophore for receptor binding
CCR5 binding and SAR exploration
Heterocyclic library diversification
Multi-functionalized pyrrole core
Physicochemical property optimization

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